molecular formula C19H28N2O2 B14152502 Androst-4-ene-3,17-dione dioxime CAS No. 5953-65-1

Androst-4-ene-3,17-dione dioxime

Cat. No.: B14152502
CAS No.: 5953-65-1
M. Wt: 316.4 g/mol
InChI Key: HDKWUWWSIDAZMQ-QBWZCQBYSA-N
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Description

Androst-4-ene-3,17-dione dioxime is a derivative of androst-4-ene-3,17-dione, a steroid hormone and intermediate in the biosynthesis of testosterone and estrone

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of androst-4-ene-3,17-dione dioxime typically involves the reaction of androst-4-ene-3,17-dione with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the dioxime derivative.

Industrial Production Methods: Industrial production methods for this compound often involve microbial biotransformation processes. For instance, the use of specific fungal species such as Aspergillus and Fusarium has been explored for the biotransformation of androst-4-ene-3,17-dione to its dioxime derivative .

Chemical Reactions Analysis

Types of Reactions: Androst-4-ene-3,17-dione dioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different hydroxylated derivatives.

    Reduction: Reduction reactions can convert the dioxime to other steroid derivatives.

    Substitution: The dioxime group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Mechanism of Action

The mechanism of action of androst-4-ene-3,17-dione dioxime involves its interaction with specific enzymes and receptors in the body. It acts as a precursor to various steroid hormones, influencing their biosynthesis and metabolism. The compound targets enzymes such as 3β-hydroxysteroid dehydrogenase and aromatase, which are involved in the conversion of androst-4-ene-3,17-dione to testosterone and estrone .

Comparison with Similar Compounds

Uniqueness: Androst-4-ene-3,17-dione dioxime is unique due to its specific dioxime functional group, which imparts distinct chemical properties and reactivity compared to other similar steroid compounds. This uniqueness makes it valuable for specific synthetic and therapeutic applications.

Properties

CAS No.

5953-65-1

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(NZ)-N-[(3E)-3-hydroxyimino-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hydroxylamine

InChI

InChI=1S/C19H28N2O2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21-23)19(15,2)10-8-16(14)18/h11,14-16,22-23H,3-10H2,1-2H3/b20-13+,21-17-

InChI Key

HDKWUWWSIDAZMQ-QBWZCQBYSA-N

Isomeric SMILES

CC12CC/C(=N\O)/C=C1CCC3C2CCC\4(C3CC/C4=N/O)C

Canonical SMILES

CC12CCC(=NO)C=C1CCC3C2CCC4(C3CCC4=NO)C

Origin of Product

United States

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